molecular formula C9H17NO4 B13662282 Acetyl-O-tert-butyl-L-serine

Acetyl-O-tert-butyl-L-serine

Cat. No.: B13662282
M. Wt: 203.24 g/mol
InChI Key: COMGVZVKADFEPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-O-tert-butyl-L-serine can be synthesized through various methods. One common approach involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by acetylation of the amino group . The reaction conditions typically involve the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

Acetyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Acetyl-O-tert-butyl-L-serine involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of serine, allowing for selective reactions at the amino group. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)

InChI Key

COMGVZVKADFEPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC(C)(C)C)C(=O)O

Origin of Product

United States

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